

Discovery of PAT1inh-B01: A Potent and Selective SLC26A6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	PAT1inh-B01			
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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of **PAT1inh-B01**, a first-in-class, potent, and selective inhibitor of the solute carrier family 26 member A6 (SLC26A6), also known as the putative anion transporter 1 (PAT1). SLC26A6 is a crucial Cl⁻/HCO₃⁻ exchanger located at the luminal membrane of enterocytes, where it plays a significant role in intestinal chloride and fluid absorption.[1] The identification of **PAT1inh-B01** offers a valuable pharmacological tool for investigating the physiological functions of SLC26A6 and presents a potential therapeutic candidate for intestinal disorders characterized by hyposecretion, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **PAT1inh-B01**, including its inhibitory potency against various SLC26A6-mediated anion exchange modes and its selectivity against other related transporters.

Anion Exchange Mode	PAT1inh-B01 IC50 (nM)	Reference
CI-/SCN-	260	[1]
CI ⁻ /HCO ₃ -	290	[1]
Overall Anion Exchange	~350	[1][2][3]



Transporter	Inhibition by 25 μM PAT1inh- B01	Reference
SLC26A3 (DRA)	No significant inhibition	[1][2]
SLC26A4	No significant inhibition	[4]
SLC26A9	No significant inhibition	[4]
TMEM16A	No significant inhibition	[4]
CFTR	No significant inhibition	[4]

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and validation of **PAT1inh-B01**.

High-Throughput Screening (HTS) for PAT1 Inhibitors

A cell-based, fluorescence imaging plate reader (FLIPR) assay was developed to screen for inhibitors of SLC26A6.[1]

- Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing murine Slc26a6 and a cytoplasmic halide-sensing Yellow Fluorescent Protein (YFP-H148Q/I152L).[1]
- Assay Principle: The assay measures the kinetics of PAT1-mediated Cl⁻/l⁻ exchange.
 Extracellular iodide (l⁻) enters the cell in exchange for intracellular chloride (Cl⁻) via PAT1, quenching the YFP fluorescence. Inhibitors of PAT1 will slow the rate of l⁻ influx and thus reduce YFP fluorescence quenching.

Protocol:

- FRT cells co-expressing Slc26a6 and YFP were seeded in 384-well plates.
- \circ The cells were incubated with a library of 50,000 synthetic small molecules at a concentration of 10 μ M for 15 minutes.[1]
- The plate was then transferred to a FLIPR to measure the baseline YFP fluorescence.



- An iodide-containing solution was added to the wells to initiate the Cl⁻/l⁻ exchange.
- YFP fluorescence was monitored over time. The rate of fluorescence quenching was used to determine the activity of PAT1.
- Compounds that significantly reduced the rate of YFP quenching were identified as potential PAT1 inhibitors.

Electrophysiological Validation: Cl⁻/HCO₃⁻ Exchange Assay

To confirm the inhibitory activity of **PAT1inh-B01** on the physiologically relevant Cl⁻/HCO₃⁻ exchange, intracellular pH measurements were performed using the pH-sensitive fluorescent dye BCECF.[1]

- Cell Line: FRT cells expressing Slc26a6.
- Assay Principle: The activity of the Cl⁻/HCO₃⁻ exchanger is measured by monitoring changes in intracellular pH (pHi) in response to alterations in the extracellular Cl⁻ concentration. In the absence of extracellular Cl⁻, the exchanger is driven in reverse, causing an efflux of intracellular HCO₃⁻ and a subsequent decrease in pHi.
- Protocol:
 - FRT-Slc26a6 cells were loaded with the ratiometric pH-sensitive dye BCECF-AM.
 - Cells were perfused with a Cl⁻-containing buffer, and baseline pHi was recorded.
 - The perfusate was switched to a Cl⁻-free buffer (gluconate substituted for Cl⁻) to induce HCO₃⁻ efflux and intracellular acidification.
 - The rate of acidification is a measure of PAT1-mediated Cl⁻/HCO₃⁻ exchange.
 - The effect of PAT1inh-B01 was assessed by pre-incubating the cells with the compound and measuring the change in the rate of acidification.



In Vivo Validation: Closed-Loop Intestinal Fluid Absorption Model

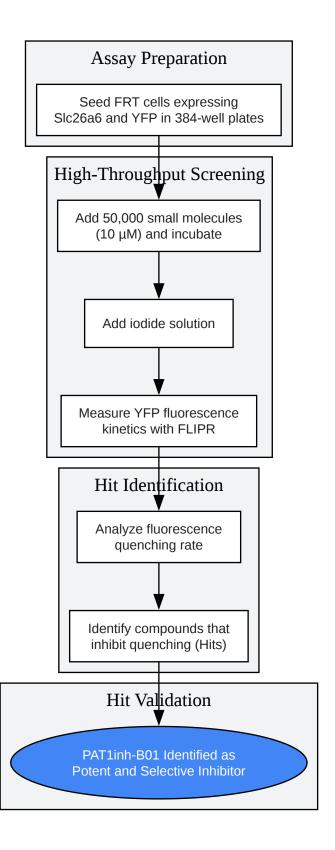
The in vivo efficacy of **PAT1inh-B01** was evaluated in a murine closed-loop model of intestinal fluid absorption.[1]

- · Animal Model: Wild-type mice.
- Protocol:
 - Mice were anesthetized, and a laparotomy was performed to expose the small intestine.
 - A 2-cm segment of the jejunum or ileum was isolated and ligated at both ends to create a closed loop.
 - The loop was injected with a saline solution containing a non-absorbable marker (e.g., ¹⁴C-inulin) with or without PAT1inh-B01 (30 μM).[1]
 - The abdominal cavity was closed, and the animal was allowed to recover for a set period (e.g., 4 hours).
 - After the incubation period, the animal was euthanized, and the closed loop was excised.
 - The change in the weight-to-length ratio of the loop was measured to determine the extent of fluid absorption. A decrease in this ratio indicates fluid absorption.

Visualizations

The following diagrams illustrate key workflows and concepts in the discovery of PAT1inh-B01.

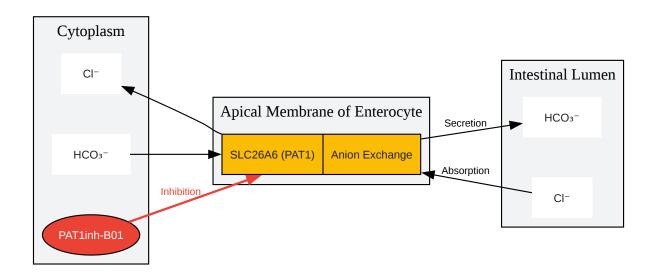




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Caption: High-throughput screening workflow for the discovery of PAT1inh-B01.





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Caption: Proposed mechanism of **PAT1inh-B01** action on SLC26A6.

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- To cite this document: BenchChem. [Discovery of PAT1inh-B01: A Potent and Selective SLC26A6 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382788#slc26a6-inhibitor-pat1inh-b01-discovery]



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